6-phenyl-2-(2-phenylethylamino)-1H-pyrimidin-4-one
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Overview
Description
The compound with the identifier “6-phenyl-2-(2-phenylethylamino)-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database. It is important in various scientific and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves specific synthetic routes and reaction conditions. Detailed procedures for its synthesis are typically found in specialized chemical literature and patents. The synthesis may involve multiple steps, including the use of specific reagents and catalysts under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactions carried out in specialized reactors, followed by purification processes such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, including temperature, pressure, and solvent choice, to optimize the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated forms. Substitution reactions result in compounds with different functional groups.
Scientific Research Applications
The compound “6-phenyl-2-(2-phenylethylamino)-1H-pyrimidin-4-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses.
Biology: The compound may be studied for its biological activity and interactions with biomolecules.
Industry: The compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context of its use
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “6-phenyl-2-(2-phenylethylamino)-1H-pyrimidin-4-one” include those with related chemical structures and properties. These compounds may share similar reactivity and applications but can differ in specific details such as functional groups or molecular configuration.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties that distinguish it from other compounds. These unique features make it valuable for particular applications where other compounds may not be suitable.
Properties
IUPAC Name |
6-phenyl-2-(2-phenylethylamino)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-17-13-16(15-9-5-2-6-10-15)20-18(21-17)19-12-11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H2,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRABOLOSCJNBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=O)C=C(N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC2=NC(=O)C=C(N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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